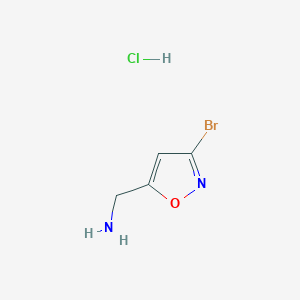

(3-Bromoisoxazol-5-yl)methylamine hydrochloride

説明

Structural Characterization

Crystallographic Analysis and Molecular Geometry

While specific crystallographic data for (3-bromoisoxazol-5-yl)methylamine hydrochloride is not available in the provided sources, the isoxazole core’s geometry can be inferred from related compounds. Isoxazoles typically exhibit a planar five-membered ring with alternating single and double bonds, where the oxygen atom occupies the 2-position and the nitrogen the 1-position. The bromine substituent at position 3 and the methylamine hydrochloride group at position 5 create steric and electronic constraints that influence molecular packing.

General X-ray crystallography principles suggest that halogenated heterocycles often form hydrogen bonds or halogen interactions, which could stabilize crystal lattices. For example, bromine’s electronegativity may lead to weak Br···π interactions with aromatic systems. However, the hydrochloride salt’s ionic nature may dominate intermolecular forces, favoring ionic interactions between the protonated amine and chloride counterion.

Spectroscopic Identification (NMR, IR, MS)

Experimental spectroscopic data for this compound is limited in the available literature. However, computed properties and structural analogs provide indirect insights:

NMR Analysis

No experimental NMR spectra are reported, but the structure’s symmetry and functional groups suggest distinct signals. For example:

- ¹H NMR : The methylamine group (CH₂NH₃⁺) would exhibit broad peaks due to protonation, while the isoxazole protons (C₅ and C₃) would show splitting patterns influenced by the bromine substituent.

- ¹³C NMR : The carbons adjacent to bromine (C₃) and oxygen (C₂) would resonate at lower fields due to electron-withdrawing effects.

Mass Spectrometry (MS)

The molecular ion peak would appear at m/z 213 (M⁺), with fragmentation patterns indicative of bromine loss (M - 79/81) and cleavage of the isoxazole ring.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

PubChem computations provide theoretical insights into electronic properties:

| Property | Value | Method |

|---|---|---|

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 175.95853 Da (base form) | PubChem 2.2 |

| Hydrogen Bond Acceptor Sites | 3 (O, N, Cl) | Cactvs 3.4.8.18 |

Molecular Orbital Analysis

The isoxazole ring’s π-conjugation and the bromine’s inductive effects would influence frontier molecular orbitals (HOMO/LUMO). The HOMO may localize on the oxygen and nitrogen atoms, while the LUMO could extend across the brominated carbon and adjacent carbons. These features are critical for reactivity in organic synthesis.

Tautomerism and Conformational Dynamics

The isoxazole core is generally resistant to tautomerism due to its aromaticity, but the methylamine hydrochloride group may exhibit conformational flexibility. Potential tautomeric forms could involve:

- Keto-Enol Equilibrium : Unlikely due to the isoxazole’s stability.

- Protonation States : The hydrochloride salt ensures the amine remains protonated, suppressing free-base tautomerism.

Conformational dynamics are dominated by the methylamine group’s rotation around the C-N bond, which may lead to minor energy differences between gauche and anti-periplanar arrangements. Computational studies (e.g., DFT) could quantify these effects, but no such data is available in the provided sources.

特性

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEMWTVPLLIRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612067 | |

| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90802-21-4 | |

| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Overview of Synthesis Approaches

The synthesis of (3-Bromoisoxazol-5-yl)methylamine hydrochloride typically involves the following key steps:

- Formation of the isoxazole ring.

- Bromination at the 3-position of the isoxazole ring.

- Introduction of the methylamine group.

- Conversion to the hydrochloride salt.

Each step requires precise control of reaction conditions to ensure high yield and purity.

Detailed Synthesis Steps

Formation of Isoxazole Ring

The synthesis begins with the preparation of the isoxazole backbone. A common method involves:

- Reacting hydroxylamine derivatives with α,β-unsaturated carbonyl compounds or nitriles.

- Cyclization to form the isoxazole ring.

Reaction Example:

$$

\text{R-CN} + \text{NH}_2\text{OH} \rightarrow \text{Isoxazole}

$$

Bromination at the 3-Position

Bromination is carried out using brominating agents such as bromine ($$ Br_2 $$) or N-bromosuccinimide (NBS). The reaction selectively introduces a bromine atom at the 3-position of the isoxazole ring.

Reaction Conditions:

- Solvent: Acetic acid or dichloromethane.

- Temperature: Controlled to avoid over-bromination.

Reaction Example:

$$

\text{Isoxazole} + \text{NBS} \rightarrow \text{3-Bromoisoxazole}

$$

Introduction of Methylamine Group

The brominated isoxazole undergoes nucleophilic substitution with methylamine to introduce the methylamine group at the desired position.

Reaction Conditions:

- Reagent: Methylamine (aqueous or anhydrous).

- Catalyst: Base such as sodium hydroxide.

- Solvent: Ethanol or water.

Reaction Example:

$$

\text{3-Bromoisoxazole} + \text{CH}3\text{NH}2 \rightarrow \text{(3-Bromoisoxazol-5-yl)methylamine}

$$

Conversion to Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid ($$ HCl $$).

Reaction Conditions:

- Reagent: Concentrated $$ HCl $$ gas or aqueous solution.

- Solvent: Methanol or ethanol.

Reaction Example:

$$

\text{(3-Bromoisoxazol-5-yl)methylamine} + HCl \rightarrow \text{this compound}

$$

Analytical Data and Purification

The final product is characterized using techniques such as:

- Melting Point Determination : Ensures purity.

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity.

- Mass Spectrometry (MS) : Verifies molecular weight.

- High-performance Liquid Chromatography (HPLC) : Assesses purity levels.

Purification can be performed using recrystallization from ethanol or methanol, ensuring removal of impurities.

Summary Table of Key Parameters

| Step | Reagents/Conditions | Product |

|---|---|---|

| Isoxazole Formation | Hydroxylamine, α,β-unsaturated nitriles | Isoxazole |

| Bromination | NBS, acetic acid | 3-Bromoisoxazole |

| Methylamine Substitution | Methylamine, ethanol | (3-Bromoisoxazol-5-yl)methylamine |

| Hydrochloride Salt Formation | $$ HCl $$, methanol | This compound |

Notes on Optimization

- Temperature Control : Critical during bromination to prevent side reactions.

- Purity of Reagents : Ensures high yield and minimizes by-products.

- Reaction Monitoring : Thin-layer chromatography (TLC) can be used to track progress.

化学反応の分析

Types of Reactions

(3-Bromoisoxazol-5-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products Formed

Substitution Reactions: Products include substituted isoxazoles with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include oxides or other oxygen-containing derivatives.

Reduction Reactions: Products include amines or other reduced forms of the original compound.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 213.46 g/mol. Its structure includes a bromoisoxazole ring, which is significant for its biological activity.

Neurological and Psychiatric Disorders

Recent patents indicate that compounds similar to (3-Bromoisoxazol-5-yl)methylamine hydrochloride may be used in the treatment of various neurological and psychiatric disorders. These include:

- Movement Disorders

- Epilepsy

- Depression

- Bipolar Disorder

- Schizophrenia

Research has shown that such compounds can interact with central nervous system targets, potentially leading to therapeutic effects against these disorders .

Antimalarial Activity

Studies have identified this compound as a promising candidate in antimalarial drug development. It has been evaluated for its activity against Plasmodium falciparum and Plasmodium vivax, two major malaria-causing parasites. The compound shows significant inhibitory activity, suggesting a potential role in developing new antimalarial therapies .

Synthesis of Isoxazoles

This compound serves as a precursor in the synthesis of various isoxazole derivatives. These derivatives are valuable in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties .

Case Study: Development of CNS Agents

A recent study focused on synthesizing novel compounds based on the isoxazole framework, including this compound, to target specific neurological pathways. The findings demonstrated enhanced efficacy in modulating neurotransmitter systems, which is critical for developing treatments for CNS disorders .

Case Study: Antimalarial Screening

In another research project, this compound was included in a screening library aimed at identifying new antimalarial agents. The compound exhibited promising results, leading to further optimization and testing against resistant strains of malaria .

Data Tables

Below are summarized data tables highlighting the biological activities and synthesis routes related to this compound.

| Application | Target | Activity |

|---|---|---|

| Neurological Disorders | CNS Receptors | Therapeutic Potential |

| Antimalarial Activity | P. falciparum, P. vivax | IC50 < 0.03 μM |

| Synthesis of Isoxazole Derivatives | Various Biological Targets | Diverse Activities |

作用機序

The mechanism of action of (3-Bromoisoxazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

類似化合物との比較

(3-(4-Fluorophenyl)isoxazol-5-yl)methylamine Hydrochloride

- Structure : Substitution of the bromine atom with a 4-fluorophenyl group on the isoxazole ring .

- The phenyl group introduces aromaticity, altering lipophilicity and metabolic stability.

- Applications : Likely used in medicinal chemistry for CNS-targeting agents due to fluorine’s role in blood-brain barrier penetration .

1-(3-Isobutylisoxazol-5-yl)methanamine Hydrochloride

- Structure : Features an isobutyl group at the 3-position of the isoxazole ring .

- Molecular Formula : C₈H₁₅ClN₂O (MW: 190.67 g/mol).

- Lower molecular weight compared to the brominated analog may enhance solubility .

- Applications : Suitable for synthesizing small-molecule inhibitors requiring hydrophobic interactions.

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

Methylamine Hydrochloride

- Structure : A simple primary amine salt lacking heterocyclic components .

- Molecular Formula : CH₅N·HCl (MW: 67.52 g/mol).

- Key Differences: Minimal steric and electronic complexity, making it a versatile but less specialized reagent.

- Applications : Widely used in organic synthesis as a nucleophile or pH adjuster .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Bromine in the main compound provides electron-withdrawing properties , influencing reactivity in cross-coupling reactions, whereas fluorine in the fluorophenyl analog enhances electrophilicity .

- Solubility and Bioavailability : The isobutyl derivative (MW: 190.67) may exhibit better aqueous solubility than the brominated analog (MW: 213.46), critical for oral drug development .

- Thermal Stability : The oxadiazole-based analog likely surpasses isoxazole derivatives in thermal stability due to its aromatic heterocycle .

生物活性

(3-Bromoisoxazol-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C₄H₆BrClN₂O and a molecular weight of 213.46 g/mol. This compound is characterized by its isoxazole ring, which includes a bromine atom at the 3-position. The presence of a methylamine group enhances its reactivity and potential therapeutic applications. Recent studies have begun to explore its biological activities, particularly in antimicrobial and enzyme inhibition contexts.

- Molecular Formula : C₄H₆BrClN₂O

- Molecular Weight : 213.46 g/mol

- Physical State : Solid (hydrochloride salt enhances solubility)

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Interaction : It has been shown to interact with specific enzymes and receptors, influencing metabolic pathways or cellular signaling mechanisms.

The mechanism of action involves binding to specific molecular targets such as enzymes. This interaction can lead to either inhibition or activation of enzyme activity, thereby altering metabolic processes within cells. The unique structural features of this compound contribute to its reactivity and biological effects.

Antimicrobial Studies

A study assessed the antimicrobial efficacy of various derivatives, including this compound. The minimal inhibitory concentrations (MIC) against model bacterial strains were determined, revealing promising results for certain concentrations .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 32 |

| This compound | Bacillus subtilis | 16 |

Enzyme Inhibition Studies

Further research has indicated that this compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, it has been suggested that it may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis in certain pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Aminoisoxazole | Isoxazole ring | Antimicrobial | Lacks bromine substitution |

| 3-Chloroisoxazole | Isoxazole ring | Antiviral | Chlorine instead of bromine |

| 4-Bromoaniline | Aniline derivative | Anticancer | Different core structure |

| 3-Iodoisoxazole | Isoxazole ring | Antimicrobial | Iodine substitution instead of bromine |

The presence of bromine in this compound enhances its reactivity compared to these similar compounds, potentially leading to unique biological properties.

Q & A

Q. Basic

- HPLC with derivatization : Pre-column derivatization using dansyl chloride enhances detection sensitivity for primary amines. Mobile phases with methanol gradients and buffered pH (e.g., sodium carbonate) optimize separation .

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., isoxazole C-Br at ~160 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₄H₆BrN₂O·HCl) .

- Elemental analysis : Validates stoichiometry of C, H, N, and Br .

How can researchers optimize reaction conditions to mitigate byproduct formation during bromination of isoxazole intermediates?

Advanced

Byproduct formation (e.g., di-brominated species) is influenced by:

- Temperature control : Lower temperatures (0–5°C) reduce radical-mediated side reactions during bromination .

- Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity for mono-bromination at the 5-position of the isoxazole ring .

- In situ monitoring : Real-time UV-Vis spectroscopy tracks bromine consumption, enabling timely quenching .

- Post-reaction purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the target compound .

How does the hygroscopic nature of this compound affect its stability in long-term storage?

Advanced

The compound’s hygroscopicity necessitates stringent storage protocols:

- Desiccants : Store under argon with molecular sieves (3Å) to prevent hydrolysis .

- Temperature : Stability studies show decomposition above 40°C; refrigeration (2–8°C) is recommended .

- Formulation : Lyophilization improves stability for aqueous solubility studies. Pre-use drying (vacuum, 24 hr) removes adsorbed moisture .

How can contradictory data on synthetic yields be resolved when scaling up from milligram to gram-scale synthesis?

Advanced

Yield discrepancies often arise from:

- Mixing efficiency : Use computational fluid dynamics (CFD) modeling to optimize stirring rates and reactor geometry .

- Heat transfer : Jacketed reactors with precise temperature control prevent localized overheating, which degrades intermediates .

- Reagent purity : LC-MS-grade solvents reduce side reactions caused by trace impurities .

- Statistical design : Factorial experiments (e.g., varying pH, solvent ratios) identify critical parameters .

What strategies address solubility challenges of this compound in aqueous vs. organic solvents?

Q. Advanced

- Co-solvents : Dimethyl sulfoxide (DMSO) or ethanol/water mixtures enhance aqueous solubility. Phase diagrams predict optimal ratios .

- Ionic strength adjustment : Buffers (e.g., phosphate, pH 7.4) improve solubility via salting-in effects .

- Derivatization : Boc-protection of the amine group increases organic-phase solubility for coupling reactions .

How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced

The electron-withdrawing bromine at C-3 activates the isoxazole ring for nucleophilic attack:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。